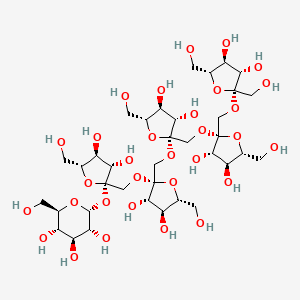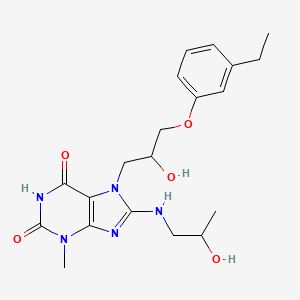
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their antiviral properties, as seen in drugs like acyclovir and ganciclovir. The specific compound mentioned features a purine core with various substituents that could potentially influence its physicochemical properties and biological activity.
Synthesis Analysis
The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions starting from a 5-nitrosopyrimidine derivative . This suggests that the synthesis of the compound would also require a multi-step process, potentially involving the formation of intermediate compounds and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle. The specific signals in the 1H NMR spectrum, such as the singlets for the uracil moiety and the multiplets for aromatic protons, provide insights into the structure of these compounds . The presence of substituents at various positions on the purine core can significantly alter the molecule's properties, and the exact arrangement of these groups is crucial for the compound's biological activity.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the amino and hydroxy groups. For example, the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines leads to the formation of 8-amino derivatives . These reactions are typically carried out in aqueous dioxane medium and involve boiling the reactants. The ability to undergo such transformations is essential for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physicochemical properties of purine derivatives are influenced by their molecular structure. The 1H NMR-spectrometry data provides valuable information about the electronic environment of the protons in the molecule, which is related to the compound's chemical behavior . The biological properties, such as antimicrobial and antifungal activity, are also crucial. For instance, a related compound has shown activity against Staphylococcus aureus and Candida albicans, which is higher than that of reference drugs like ampicillin and nistatin . This indicates that the compound may also possess significant biological activities, which could be explored further in the context of antimicrobial and antiviral therapies.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
Compounds with structural similarities have been synthesized and evaluated for their cardiovascular effects. For instance, derivatives of the compound have shown prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity in preclinical models. These findings highlight the potential utility of such compounds in the development of new cardiovascular therapies (Chłoń-Rzepa et al., 2004).
Antimicrobial and Antifungal Activity
Research into purine derivatives, including compounds structurally related to the one , has shown promising antimicrobial and antifungal properties. Specific derivatives have demonstrated higher antimicrobial and antifungal activity against Staphylococcus aureus and Candida albicans compared to reference drugs, suggesting their potential as new therapeutic agents for treating infectious diseases (Romanenko et al., 2016).
Antiviral Activity
The purine skeleton, a core part of the compound's structure, has been associated with antiviral activity. For example, derivatives of similar compounds have been used as antiviral agents, indicating the ongoing research and potential applications of these compounds in antiviral drug development (Bzowska et al., 1988).
Synthetic Methodologies and Structural Analysis
Scientific research has also focused on the synthesis and structural analysis of similar compounds. Studies have detailed the synthesis routes and crystal structures, providing essential insights into their chemical properties and potential modifications to enhance biological activity (Karczmarzyk et al., 1995).
Eigenschaften
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-4-13-6-5-7-15(8-13)30-11-14(27)10-25-16-17(22-19(25)21-9-12(2)26)24(3)20(29)23-18(16)28/h5-8,12,14,26-27H,4,9-11H2,1-3H3,(H,21,22)(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPURTXUOVEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)
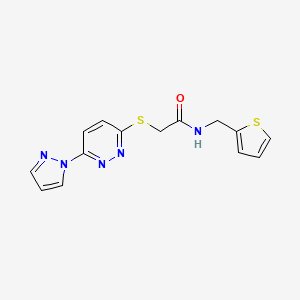
![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)
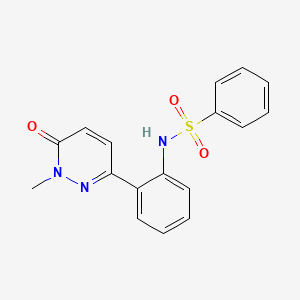
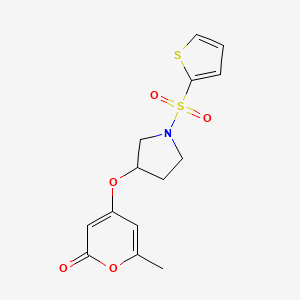
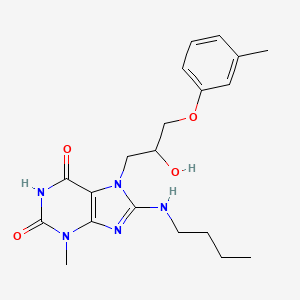
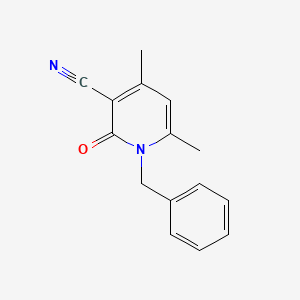


![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
